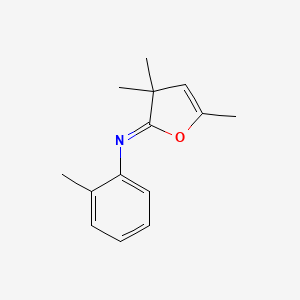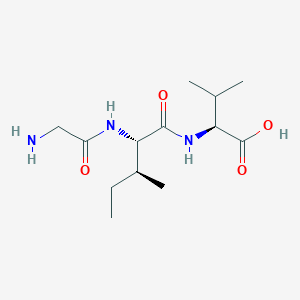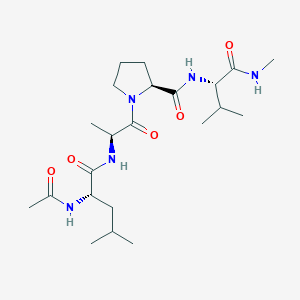
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of two methoxy groups and a methanesulfonyl group attached to a benzene ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to facilitate the substitution reaction. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficient and safe production of the compound. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Elimination Reactions: The compound can undergo elimination reactions to form sulfene intermediates, which can further react with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include pyridine, triethylamine, and other non-nucleophilic bases. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used. These products are valuable intermediates in the synthesis of various organic compounds .
Applications De Recherche Scientifique
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride involves the formation of reactive intermediates such as sulfene. These intermediates can react with various nucleophiles to form new chemical bonds. The sulfonyl chloride group is highly electrophilic, making it a good leaving group in substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions but lacks the additional methoxy groups.
Tosyl chloride: Another sulfonyl chloride compound with a toluene group instead of the methanesulfonyl group.
Uniqueness
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methanesulfonyl groups, which can influence its reactivity and the types of reactions it can undergo. The additional functional groups can also provide opportunities for further chemical modifications .
Propriétés
Numéro CAS |
85477-08-3 |
|---|---|
Formule moléculaire |
C9H11ClO6S2 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
2,4-dimethoxy-5-methylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO6S2/c1-15-6-4-7(16-2)9(18(10,13)14)5-8(6)17(3,11)12/h4-5H,1-3H3 |
Clé InChI |
LGZZANCONWJHFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1S(=O)(=O)C)S(=O)(=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


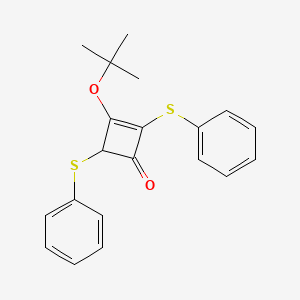
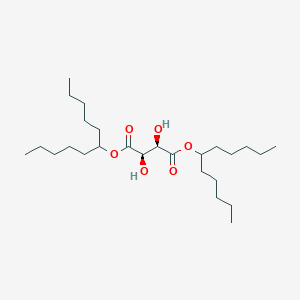
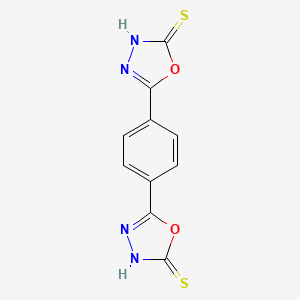
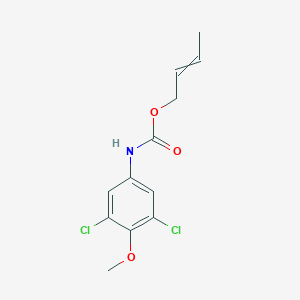
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)
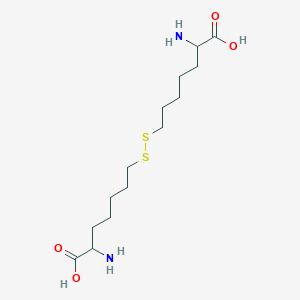
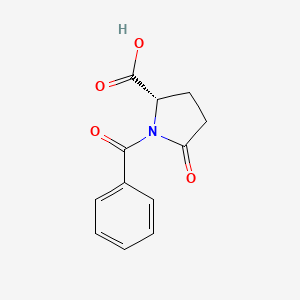
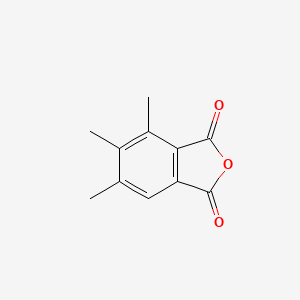
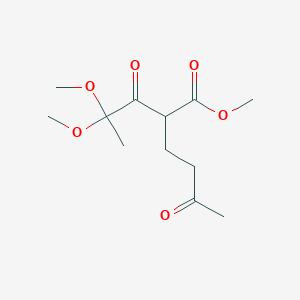

![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
